[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine
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Overview
Description
1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine is a complex organic compound that features a benzotriazole moiety, a furan ring, and a dimethylpropanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent.
Introduction of Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-containing reagent reacts with the benzotriazole derivative.
Formation of Dimethylpropanamine Structure: The final step involves the formation of the dimethylpropanamine structure through a series of reactions, including amination and methylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine involves its interaction with molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, while the furan ring and dimethylpropanamine structure contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol: This compound shares the benzotriazole and furan moieties but differs in the presence of an ethanol group instead of the dimethylpropanamine structure.
1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N-methylpropan-1-amine: Similar to the target compound but with a different substitution pattern on the amine group.
Uniqueness
1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(2)16(19(3)11-13-7-6-10-21-13)20-15-9-5-4-8-14(15)17-18-20/h4-10,12,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDAVJPMBQPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N1C2=CC=CC=C2N=N1)N(C)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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